
Clarithromycin Impurity M
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clarithromycin Impurity M is a by-product formed during the synthesis of clarithromycin, a semi-synthetic macrolide antibiotic derived from erythromycin. Clarithromycin is widely used to treat various bacterial infections due to its improved acid stability and enhanced antibacterial activity compared to erythromycin. Impurities like this compound are important to identify and characterize to ensure the purity and efficacy of the final pharmaceutical product .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Clarithromycin Impurity M is typically formed during the synthesis of clarithromycin from erythromycin-A. The process involves treating erythromycin-A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction produces erythromycin-A oxime, which can further react to form various impurities, including this compound .
Industrial Production Methods: In an industrial setting, the preparation of clarithromycin involves multiple steps, including protection and deprotection of functional groups, methylation, and purification. The formation of impurities like this compound can be influenced by reaction conditions such as temperature, reaction time, and the presence of specific reagents .
Análisis De Reacciones Químicas
Types of Reactions: Clarithromycin Impurity M can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Reaction with reducing agents can result in reduced forms of the impurity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the impurity’s structure.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Aplicaciones Científicas De Investigación
Research has focused on developing efficient methods for synthesizing Clarithromycin Impurity M. One such method involves using erythromycin oxime as a precursor, where specific reagents and conditions are applied to yield high-purity impurity M. The purification process typically includes crystallization techniques that enhance the compound's purity to over 99% .
Quality Control in Pharmaceutical Manufacturing
The presence of impurities like this compound is critical in quality control processes within pharmaceutical manufacturing. Regulatory bodies require stringent testing for impurities to ensure drug safety and efficacy. The identification and quantification of these impurities contribute to the overall quality assurance framework for clarithromycin products.
Case Studies and Research Findings
Several studies have documented the impact of this compound on drug formulation and efficacy:
- A study published in Pharmaceutical Research highlighted that routine in vitro susceptibility tests might underestimate the effectiveness of clarithromycin when considering its active metabolites, including those formed from impurities . This suggests that understanding impurities can lead to better therapeutic outcomes.
- Another research article discussed optimizing chromatographic conditions for analyzing clarithromycin impurities, including Impurity M, which is vital for ensuring compliance with pharmacopoeial standards .
Mecanismo De Acción
The mechanism of action of Clarithromycin Impurity M is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. like clarithromycin, it may interact with bacterial ribosomes, potentially inhibiting protein synthesis. Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparación Con Compuestos Similares
Erythromycin A Oxime: An intermediate in the synthesis of clarithromycin, which can also form various impurities.
Clarithromycin Impurity R: Another impurity formed during clarithromycin synthesis, with a different chemical structure and properties.
Uniqueness: Clarithromycin Impurity M is unique due to its specific formation pathway and chemical structure. Its identification and characterization are crucial for ensuring the quality and safety of clarithromycin as a pharmaceutical product .
Actividad Biológica
Clarithromycin is a widely used macrolide antibiotic known for its efficacy against various bacterial infections. However, the biological activity of its impurities, particularly Clarithromycin Impurity M , has garnered attention due to its potential implications in pharmacology and microbiology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, resistance patterns, and clinical significance, supported by data tables and case studies.
Overview of Clarithromycin and Its Impurities
Clarithromycin is a semisynthetic derivative of erythromycin, exhibiting broad-spectrum antibacterial activity. It primarily acts by inhibiting protein synthesis in bacteria by binding to the 50S ribosomal subunit. The compound is generally bacteriostatic but can be bactericidal depending on the concentration and type of organism involved .
This compound is one of several impurities that may arise during the synthesis of clarithromycin. Understanding the biological activity of these impurities is crucial as they can influence the overall efficacy and safety profile of the drug.
Clarithromycin and its impurities exhibit their effects primarily through:
Resistance Patterns
Resistance to clarithromycin has been documented extensively, particularly among mycobacterial species such as Mycobacterium abscessus. The emergence of resistance mechanisms, including point mutations in the rrl gene that encodes 23S rRNA, significantly impacts treatment outcomes .
Table 1: Resistance Mechanisms in Mycobacterium abscessus
Clinical Significance
The clinical implications of clarithromycin impurities are significant. For instance, studies have shown that while clarithromycin is effective against many bacterial strains, the presence of certain impurities can alter susceptibility profiles.
Case Study: Efficacy Against Mycobacterium abscessus
A study involving 90 strains from cystic fibrosis patients demonstrated varying susceptibility to clarithromycin based on genetic factors. Notably, strains with specific erm(41) sequences exhibited inducible resistance, complicating treatment strategies .
Table 2: Susceptibility Results for Mycobacterium abscessus Strains
Strain Type | MIC (μg/ml) | Resistance Mechanism |
---|---|---|
M. abscessus | >16 | Inducible resistance via erm(41) |
M. massiliense | 1 | Susceptible |
M. bolletii | >16 | Inducible resistance |
Propiedades
Número CAS |
127182-43-8 |
---|---|
Fórmula molecular |
C37H68N2O13 |
Peso molecular |
748.9 g/mol |
Nombre IUPAC |
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C37H68N2O13/c1-14-25-37(10,44)30(41)20(4)27(39-45)18(2)16-36(9,47-13)32(52-34-28(40)24(38-11)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-35(8,46-12)31(42)23(7)49-26/h18-26,28-32,34,38,40-42,44-45H,14-17H2,1-13H3/b39-27+/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 |
Clave InChI |
MPBKKWQXSHKTAP-UXZNNQEFSA-N |
SMILES isomérico |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)OC)C)C)O)(C)O |
SMILES canónico |
CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)OC)C)C)O)(C)O |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
N-Desmethyl-6-O-methylerythromycin (9E)-Oxime; 3’’-N-Demethyl-6-O-methylerythromycin A (E)-9-oxime; Oxacyclotetradecane Erythromycin deriv. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.